![molecular formula C14H16BrN3O2 B5570756 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime](/img/structure/B5570756.png)
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-component transformations, as seen in the synthesis of 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, where electrochemical methods were employed in the presence of sodium bromide, yielding the compound with good efficiency (Ryzhkova, Ryzhkov, & Elinson, 2020).
Molecular Structure Analysis
The structural determination of similar compounds is achieved through techniques such as X-ray analysis, which provides detailed insight into the arrangement of atoms and the molecular geometry. For example, the structure of a second monoclinic polymorph of a related compound was established, highlighting the importance of crystallography in understanding molecular structures (Zhu, Shen, & Tang, 2008).
Applications De Recherche Scientifique
Biomedical Potential and Inflammatory Disease Regulation
The synthetic pathway and potential applications of related chemical compounds, such as derivatives of benzaldehyde and pyrazole, have been explored in various scientific studies. One study focused on the electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde and other compounds, leading to the synthesis of a compound with promising biomedical applications. This compound, characterized through various spectroscopic methods and X-ray analysis, showed potential for regulating inflammatory diseases based on docking studies. This highlights the potential utility of related chemical frameworks in biomedical research, particularly in designing anti-inflammatory agents (Ryzhkova, Ryzhkov, & Elinson, 2020).
Cytotoxicity and Cancer Therapy
Another line of research involves the synthesis of Schiff bases and their derivatives from reactions involving para-bromobenzaldehyde and pyrazole compounds, demonstrating a methodological approach to generating compounds with potential biomedical applications. Specifically, these studies have explored the cytotoxic effects of these compounds against cancer cells, suggesting their utility as potential therapeutic agents in cancer treatment. Such research indicates the broader applicability of compounds derived from bromobenzaldehyde and pyrazoles in developing cytotoxic agents for cancer therapy (Azzawi & Hussein, 2022).
Molecular Synthesis and Chemical Properties
Research into the synthesis of related compounds, such as methyl 4-bromo-2-methoxybenzoate, provides insight into the chemical properties and synthesis strategies of compounds within this chemical framework. Such studies detail the steps involved in the synthesis process, including bromination, hydrolysis, cyanidation, and esterification, offering a comprehensive view of the methodologies applicable to the broader family of chemicals related to 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime. This research underlines the chemical versatility and potential of these compounds for further application in various fields, including materials science and pharmaceutical development (Bing-he, 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(NE)-N-[[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c1-9-14(15)10(2)18(17-9)8-12-6-11(7-16-19)4-5-13(12)20-3/h4-7,19H,8H2,1-3H3/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUJQJSTSYQBML-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NO)OC)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=N/O)OC)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.